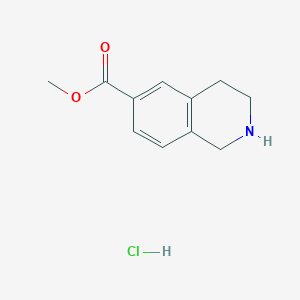

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride

Description

Chemical Identity and Nomenclature

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride (CAS No. 877861-62-6) is a synthetic organic compound belonging to the tetrahydroisoquinoline (THIQ) alkaloid derivatives. Its molecular formula is $$ \text{C}{11}\text{H}{14}\text{ClNO}_{2} $$, with a molecular weight of 227.69 g/mol. The IUPAC name reflects its structural features: a methyl ester group at the 6-position of the tetrahydroisoquinoline core, with a hydrochloride salt forming the counterion.

Synonyms for this compound include:

- Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate HCl

- 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid methyl ester hydrochloride

- 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride.

The SMILES notation ($$ \text{COC(=O)C1=CC2=C(CNCC2)C=C1.Cl} $$) and InChI key ($$ \text{HXDVRGIRDFSOGY-UHFFFAOYSA-N} $$) further define its connectivity and stereochemical properties.

Table 1: Key Chemical Identifiers

Position within Tetrahydroisoquinoline Alkaloid Family

Tetrahydroisoquinolines (THIQs) are a structurally diverse class of alkaloids with a bicyclic framework comprising a benzene ring fused to a piperidine ring. This compound is a synthetic derivative of this family, distinguished by:

- Esterification : A methyl ester at the 6-position enhances lipophilicity, influencing its reactivity and solubility.

- Salt Formation : The hydrochloride counterion improves stability and crystallinity, making it suitable for synthetic applications.

Unlike natural THIQ alkaloids like morphine or saframycins, which often feature hydroxyl or methylenedioxy groups, this compound lacks complex oxygenation patterns, positioning it as a versatile intermediate in medicinal chemistry.

Historical Context and Discovery

The synthesis of THIQ derivatives gained momentum in the late 20th century due to their pharmacological potential. This compound emerged as a key intermediate in the 1990s–2000s, particularly in the development of:

- NMDA Receptor Antagonists : Patents from the early 2000s describe its use in synthesizing neuroactive compounds.

- PPARγ Agonists : Modifications of its core structure have been explored for antidiabetic applications.

Early synthetic routes involved Pictet-Spengler cyclization or Bischler-Napieralski reactions, but modern methods leverage solid-phase synthesis for higher yields.

Structural Features and Classification

The compound’s structure consists of:

- Tetrahydroisoquinoline Core : A partially saturated bicyclic system with a secondary amine at the 2-position.

- Methyl Ester : Introduced via esterification of the carboxylic acid precursor, enhancing metabolic stability.

- Hydrochloride Salt : Forms ionic interactions with polar solvents, improving solubility in aqueous media.

Table 2: Structural Analysis

X-ray diffraction studies of analogous THIQ derivatives reveal planar aromatic regions and puckered piperidine rings, suggesting similar conformational flexibility in this compound. The ester group’s electron-withdrawing nature influences electrophilic substitution patterns, directing reactions to the 7- and 8-positions of the aromatic ring.

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9;/h2-3,6,12H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQROFCVHUWWCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CNCC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655179 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877861-62-6 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride typically involves the cyclization of phenylethylamine derivatives with aldehydes under acidic conditions. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of hydrochloric acid to form the tetrahydroisoquinoline ring . The resulting product is then esterified with methanol to yield the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .

Scientific Research Applications

Pharmacological Activities

MTHIQ and its derivatives have been studied extensively for their pharmacological properties. The following are some key areas of application:

- Neuroprotective Effects : Research indicates that MTHIQ exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter systems is crucial for its neuroprotective effects .

- Anti-inflammatory Activity : MTHIQ has shown promise in reducing inflammation, which is beneficial in managing conditions like arthritis and other inflammatory disorders. Studies have demonstrated that it can inhibit pro-inflammatory cytokines, contributing to its therapeutic potential .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural features allow it to interact effectively with microbial targets, leading to inhibition of growth in certain bacteria and fungi .

Synthetic Methodologies

The synthesis of MTHIQ is critical for its application in drug development. Various synthetic strategies have been employed:

- Pictet–Spengler Reaction : This method is commonly used to synthesize tetrahydroisoquinoline derivatives. It involves the condensation of tryptamines with aldehydes or ketones under acidic conditions, leading to the formation of the desired product .

- Microwave-Assisted Synthesis : Recent advancements include microwave-assisted techniques that enhance reaction rates and yields when synthesizing MTHIQ derivatives. This method has been shown to provide high purity compounds in shorter reaction times compared to traditional methods .

Case Studies

Several studies exemplify the applications of MTHIQ in scientific research:

-

Case Study 1: Neuroprotection in Animal Models

In a study published in a peer-reviewed journal, researchers administered MTHIQ to rodent models of neurodegeneration. The results demonstrated significant improvements in cognitive function and reduced neuronal loss compared to control groups. This highlights MTHIQ's potential as a therapeutic agent for neurodegenerative diseases . -

Case Study 2: Anti-inflammatory Mechanisms

A clinical trial investigated the anti-inflammatory effects of MTHIQ on patients with rheumatoid arthritis. Participants receiving MTHIQ showed decreased levels of inflammatory markers and reported improved joint function over a 12-week period compared to the placebo group .

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride involves its interaction with various molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly dopamine, by inhibiting enzymes such as monoamine oxidase . This inhibition leads to increased levels of neurotransmitters, which can have neuroprotective and therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tetrahydroisoquinoline derivatives allows for tailored pharmacological and physicochemical properties. Below is a detailed comparison:

Positional Isomers of Methyl Tetrahydroisoquinoline Carboxylates

Key Insight : Positional isomerism significantly impacts electronic distribution and steric interactions, influencing reactivity in synthetic pathways .

Substituent Variation at the 6-Position

Key Insight : Electron-withdrawing groups (e.g., CF₃, Cl) enhance electrophilic character, while electron-donating groups (e.g., OCH₃) modulate solubility and metabolic pathways .

Functional Group Modifications

Key Insight : Bulky substituents (e.g., arylalkyl) may sterically hinder receptor binding, while sulfonyl groups introduce hydrogen-bonding capabilities .

Biological Activity

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride (MTHIQ) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a detailed overview of the biological activity of MTHIQ, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

MTHIQ has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- CAS Number : 877861-62-6

- IUPAC Name : this compound

These properties contribute to its solubility and reactivity in biological systems.

MTHIQ plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. A notable interaction is with monoamine oxidase (MAO) , an enzyme involved in neurotransmitter metabolism. Inhibition of MAO by MTHIQ can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

Cellular Effects

The compound exhibits diverse effects on cellular functions:

- Modulation of Cell Signaling : MTHIQ influences signaling pathways associated with neurotransmitter release and neuronal survival.

- Gene Expression : It has been shown to affect the expression of genes involved in neuroprotection and inflammation.

- Cellular Metabolism : MTHIQ impacts metabolic pathways that are vital for cell survival under stress conditions.

Molecular Mechanisms

At the molecular level, MTHIQ exerts its effects through several mechanisms:

- Enzyme Inhibition : Its interaction with MAO leads to the inhibition of this enzyme, resulting in elevated neurotransmitter levels.

- Receptor Binding : MTHIQ may bind to various receptors in the central nervous system (CNS), affecting neurotransmission and neuroplasticity.

Research indicates that structural modifications can enhance its efficacy against specific biological targets .

Biological Activities

MTHIQ has been studied for several biological activities:

Neuroprotective Effects

Research suggests that MTHIQ may have protective effects against neurodegenerative diseases. Its ability to inhibit oxidative stress and modulate inflammatory responses positions it as a potential therapeutic agent for conditions like Alzheimer's and Parkinson's disease .

Antioxidant Activity

MTHIQ demonstrates antioxidant properties that help protect cells from oxidative damage. This activity is crucial in preventing cellular aging and maintaining overall cellular health.

Anti-inflammatory Effects

The compound shows promise in reducing inflammation by modulating cytokine production and signaling pathways involved in inflammatory responses. This property is particularly relevant in chronic inflammatory diseases .

Case Studies and Research Findings

Several studies highlight the biological potential of MTHIQ:

- Neuroprotective Study : A study conducted on animal models demonstrated that administration of MTHIQ significantly reduced markers of oxidative stress and inflammation in the brain, suggesting its potential use in neurodegenerative therapies .

- Enzyme Interaction Analysis : In vitro assays revealed that MTHIQ effectively inhibits MAO activity, leading to increased levels of dopamine and serotonin. This finding supports its role as a candidate for treating mood disorders .

- Synthesis and Derivative Studies : Research into various derivatives of tetrahydroisoquinoline compounds has shown enhanced biological activity compared to MTHIQ itself. These derivatives are being explored for their therapeutic potential against a range of diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | Similar tetrahydroisoquinoline core | Different carboxylate position affecting activity |

| Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline | Hydroxyl group addition | Increased solubility and potential biological activity |

| Methyl isoquinoline-6-carboxylate | Isoquinoline structure | Lacks tetrahydrogen saturation; different reactivity |

This table illustrates how variations in structure influence the biological activities of related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.